1-Ethenyl-6-phenylmethoxyisoquinoline
Overview
Description
“1-Ethenyl-6-phenylmethoxyisoquinoline” is a chemical compound with the molecular formula C18H15NO. The name suggests that it is an isoquinoline derivative, which is a type of nitrogen-containing heterocycle. Isoquinolines are found in a number of natural products and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of “this compound” would consist of an isoquinoline ring, which is a fused benzene and pyridine ring. Attached to this ring would be an ethenyl (vinyl) group at the 1-position and a phenylmethoxy group at the 6-position .Chemical Reactions Analysis
Isoquinolines, being aromatic compounds, can undergo electrophilic aromatic substitution reactions. The presence of the ethenyl and phenylmethoxy groups may influence the reactivity of the isoquinoline ring and direct where new groups can be added .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Some general properties of isoquinolines include relatively high melting points due to their aromaticity and the ability to participate in pi-pi stacking interactions .Safety and Hazards
Future Directions
The future directions for research on “1-Ethenyl-6-phenylmethoxyisoquinoline” would likely depend on its observed properties and potential applications. Isoquinolines are a rich area of study in medicinal chemistry, and new derivatives are continually being synthesized and evaluated for their biological activity .
Properties
IUPAC Name |
1-ethenyl-6-phenylmethoxyisoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO/c1-2-18-17-9-8-16(12-15(17)10-11-19-18)20-13-14-6-4-3-5-7-14/h2-12H,1,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNZKBUGFUGKYRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=NC=CC2=C1C=CC(=C2)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701265783 | |
Record name | Isoquinoline, 1-ethenyl-6-(phenylmethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701265783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2344685-17-0 | |
Record name | Isoquinoline, 1-ethenyl-6-(phenylmethoxy)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2344685-17-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isoquinoline, 1-ethenyl-6-(phenylmethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701265783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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